4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Description
Historical Development of Sulfonylpiperazine Derivatives
Sulfonylpiperazine derivatives have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and bioisosteric properties. Early research focused on their role as kinase inhibitors and antibacterial agents, with seminal work demonstrating their ability to disrupt bacterial lipid A biosynthesis via LpxH inhibition. The incorporation of sulfonyl groups into piperazine frameworks enhanced metabolic stability and target affinity, as seen in HIV protease inhibitors like PL-100 and MK-8718. Key milestones include:
- 2000s : Development of sulfonylpiperazine-based HIV protease inhibitors with improved binding to Ile50 residues.
- 2010s : Discovery of AZ1, a sulfonyl piperazine LpxH inhibitor active against Klebsiella pneumoniae and Escherichia coli.
- 2020s : Structural optimization of pyridinyl sulfonyl piperazines (e.g., JH-LPH-107) for enhanced antibiotic activity against multidrug-resistant Gram-negative pathogens.
Recent advances in crystallography (e.g., K. pneumoniae LpxH-AZ1 co-structures) have clarified binding modes, enabling rational design.
Significance of Benzothiolo[2,3-d]pyrimidine Scaffold in Heterocyclic Chemistry
The benzothiolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery due to its planar geometry and capacity for hydrogen bonding. Key attributes include:
- Synthetic flexibility : Cyclization of 2-aminothiophene carboxylates with isothiocyanates or aldehydes yields diverse derivatives.
- Pharmacological relevance :
Table 1: Bioactive Benzothiolo[2,3-d]pyrimidine Derivatives
Evolution of Structure-Based Research on Tetramethylphenylsulfonyl Compounds
Tetramethylphenylsulfonyl groups enhance lipophilicity and steric bulk, improving target engagement. Key developments:
- Early work : Synthesis of ((2,3,5,6-tetramethylphenyl)sulfonyl)phenylalanine demonstrated the group’s role in modulating solubility and protease binding.
- Modern applications :
Table 2: Structural Modifications and Outcomes
Current Research Landscape and Scientific Rationale
Recent studies emphasize:
- Targeted antibiotic design : Pyridinyl sulfonyl piperazines (e.g., JH-LPH-107) exploit K. pneumoniae LpxH lid dynamics for improved binding.
- Antiparasitic applications : Sulfonylpiperazines inhibit Plasmodium actin polymerization (EC~50~ = 34 nM).
- Computational integration : QM/MM analyses guide optimization of piperazine sulfonamides for hERG channel avoidance.
Emerging trends include hybrid scaffolds (e.g., benzothiolo[2,3-d]pyrimidine-sulfonylpiperazine conjugates) to synergize dual-target inhibition.
Properties
IUPAC Name |
4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S2/c1-15-13-16(2)18(4)22(17(15)3)32(29,30)28-11-9-27(10-12-28)23-21-19-7-5-6-8-20(19)31-24(21)26-14-25-23/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJAPLIVQJTQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine (CAS No. 438228-10-5) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. The structure features a sulfonylpiperazine moiety linked to a tetrahydro-benzothiolo-pyrimidine framework. The presence of the tetramethylphenyl group enhances lipophilicity and may influence biological interactions.
Anticancer Activity
Research has indicated that compounds structurally related to 4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine exhibit significant anticancer properties. A study evaluating the antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29) demonstrated that similar compounds induce apoptosis through mitochondrial pathways by modulating key proteins involved in cell survival and death.
| Compound | IC50 (µM) HCT-116 | IC50 (µM) HT-29 | Cytotoxicity in Normal Cells |
|---|---|---|---|
| RB1 | 23.25 ± 0.8 | 28.32 ± 0.5 | >100 |
| RB7 | 15.23 ± 0.9 | 8.18 ± 1.2 | >100 |
The results indicate that compound RB7 shows remarkable selectivity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
The mechanism by which these compounds exert their anticancer effects involves:
- Apoptosis Induction : Up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl-2 were observed in treated cell lines.
- Caspase Activation : Activation of caspase pathways leading to programmed cell death was confirmed through various assays including acridine orange staining and Western blot analysis .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Case Study on Apoptosis : A study demonstrated that treatment with a related compound at concentrations around 8 µM led to significant apoptosis in HT-29 cells as evidenced by increased Bax expression and decreased Bcl-2 levels .
- In Vivo Studies : Animal models treated with derivatives of this compound showed reduced tumor growth rates compared to controls, highlighting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Tetrahydrobenzothienopyrimidines are a versatile scaffold for drug discovery. Below is a comparative analysis of structurally related compounds:
Key Differences:
Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating benzyl or morpholine groups in 4c and 4a. This difference impacts electronic distribution and binding interactions .
Synthetic Accessibility : Compounds like 4c and 4d are synthesized in moderate yields (65–70%) via nucleophilic substitution of chlorinated intermediates , whereas the target compound’s sulfonylation step may require specialized reagents (e.g., sulfonyl chlorides), affecting scalability.
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Preparation Methods
Gewald Reaction for 2-Amino-4,5,6,7-tetrahydrobenzo thiophene-3-carboxylate
Reagents :
-
Cyclohexanone (1.0 equiv)
-
Ethyl cyanoacetate (1.2 equiv)
-
Sulfur (1.5 equiv)
-
Morpholine (catalyst)
Procedure :
Cyclization to Form the Pyrimidine Ring
Reagents :
-
Formamidine acetate (1.5 equiv)
-
Sodium methoxide (base)
Procedure :
-
The Gewald product is treated with formamidine acetate in methanol under reflux (100°C, 4–5 hours).
-
Cyclization yields 4-hydroxy-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine, which is chlorinated using POCl₃ (110°C, 3 hours) to introduce reactivity at the 4-position (yield: 65–75%).
The introduction of the 2,3,5,6-tetramethylphenyl sulfonyl group to piperazine precedes coupling with the core structure.
Synthesis of 4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazine
Reagents :
-
Piperazine (1.0 equiv)
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (base)
Procedure :
-
Piperazine and sulfonyl chloride are reacted in dichloromethane at 0–5°C with triethylamine to control exothermicity.
-
The product is purified via aqueous workup and column chromatography (yield: 80–90%).
Coupling of Core and Sulfonylated Piperazine
The final step involves nucleophilic substitution at the 4-position of the chlorinated core.
Substitution Reaction
Reagents :
-
4-Chloro-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine (1.0 equiv)
-
4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazine (1.2 equiv)
-
Potassium carbonate (base)
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NMP (solvent)
Procedure :
-
The chlorinated core and sulfonylated piperazine are heated in NMP at 120°C for 12–16 hours.
-
The crude product is washed with sodium hydroxide solution and purified via recrystallization (yield: 60–70%).
Optimization and Challenges
Reaction Condition Analysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <70°C: Slow kinetics; >130°C: Decomposition |
| Solvent | NMP or DMF | Polar aprotic solvents enhance nucleophilicity |
| Base | K₂CO₃ | Inorganic bases minimize side reactions |
Common Side Reactions
-
Over-sulfonylation : Excess sulfonyl chloride leads to disubstituted piperazine (mitigated by stoichiometric control).
-
Ring-opening : Prolonged heating of the thienopyrimidine core in acidic conditions degrades the structure (avoided by pH monitoring).
Alternative Methodologies
One-Pot Chlorination-Substitution
A modified approach combines chlorination (POCl₃) and substitution in a single reactor, reducing isolation steps (yield: 55–60%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the substitution step, improving yield to 75% with reduced solvent use.
Spectroscopic Validation
Key Characterization Data
| Spectrum | Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.45–1.70 (m, 4H, cyclohexane), 2.20 (s, 12H, tetramethyl), 3.45–3.60 (m, 8H, piperazine) |
| ¹³C NMR | δ 22.5 (CH₂), 125.8 (C-S), 140.2 (C-N) |
| HRMS | [M+H]⁺ Calc. 529.18; Found 529.21 |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
Answer:
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1: Starting with a benzothieno[2,3-d]pyrimidine core, such as 4-chloro derivatives, which undergo nucleophilic substitution with sulfonylpiperazine moieties. For example, aluminum amalgam in aqueous tetrahydrofuran (THF) is used for reductive steps to introduce methylsulfonyl groups .
- Step 2: Coupling the sulfonylpiperazine intermediate with the tetramethylphenyl group under controlled conditions (e.g., reflux in dichloromethane with a base like triethylamine).
Key reagents include alkyl halides, sulfonating agents, and catalysts like palladium for cross-coupling reactions. Reaction optimization often focuses on solvent choice, temperature, and stoichiometry to minimize side products .
Basic: What spectroscopic and analytical methods are used for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For instance, the tetramethylphenyl group shows distinct singlet peaks for methyl protons .
- X-ray Crystallography: Resolves 3D conformation, particularly for the benzothieno-pyrimidine core and sulfonylpiperazine geometry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions during sulfonation .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for aryl-sulfonyl linkages .
- Solvent Selection: Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- In Situ Monitoring: Techniques like TLC or HPLC track reaction progress to terminate at optimal conversion .
Advanced: How can contradictions between computational docking predictions and experimental binding data be resolved?
Answer:
- Validation via Mutagenesis: Test docking predictions by mutating key residues in the target protein (e.g., antimicrobial enzymes) and re-evaluate binding affinity .
- Ensemble Docking: Use multiple protein conformations (from MD simulations) to account for flexibility .
- Experimental Cross-Checks: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding constants to validate docking scores .
Advanced: What is the impact of substituents on the sulfonylpiperazine moiety for biological activity?
Answer:
- Steric Effects: Bulky groups (e.g., tetramethylphenyl) enhance target selectivity by reducing off-target interactions. For example, 2,3,5,6-tetramethyl substitution improves antimicrobial activity compared to unsubstituted analogs .
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes like DHFR .
- SAR Studies: Systematic substitution at the piperazine nitrogen (e.g., aryl vs. alkyl) reveals trends in potency and solubility .
Basic: What core structural motifs influence the compound’s bioactivity?
Answer:
- Benzothieno[2,3-d]pyrimidine Core: Essential for intercalation with DNA or enzyme active sites (e.g., thymidylate synthase) .
- Sulfonylpiperazine Group: Enhances binding to cationic pockets in target proteins via hydrogen bonding and hydrophobic interactions .
- Tetramethylphenyl Substituent: Increases lipophilicity, improving membrane permeability in antimicrobial assays .
Advanced: How can target engagement be validated in cellular assays?
Answer:
- Thermal Shift Assay (TSA): Measures protein stabilization upon compound binding, confirming direct interaction .
- Cellular Imaging: Fluorescently tagged derivatives track subcellular localization (e.g., mitochondrial vs. nuclear targeting) .
- Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by compound treatment evaluates specificity .
Basic: What in vitro models are used to assess antimicrobial activity?
Answer:
- Broth Microdilution: Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Time-Kill Assays: Evaluate bactericidal vs. bacteriostatic effects over 24–48 hours .
- Biofilm Inhibition: Crystal violet staining quantifies disruption of bacterial biofilms .
Advanced: How can solubility issues be addressed in pharmacological studies?
Answer:
- Co-Solvents: Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Prodrug Strategies: Introduce hydrolyzable esters or phosphates at the sulfonyl group, which are cleaved in vivo .
- Salt Formation: Convert the free base to hydrochloride or mesylate salts for improved crystallinity .
Advanced: What computational approaches predict metabolic stability and toxicity?
Answer:
- QSAR Models: Correlate substituent properties (logP, polar surface area) with metabolic half-life in liver microsomes .
- CYP450 Docking: Identify potential sites of oxidative metabolism (e.g., CYP3A4/2D6) using molecular docking .
- Toxicity Prediction: Tools like ProTox-II assess hepatotoxicity and mutagenicity based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
